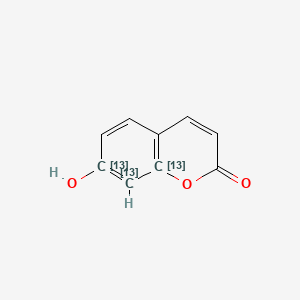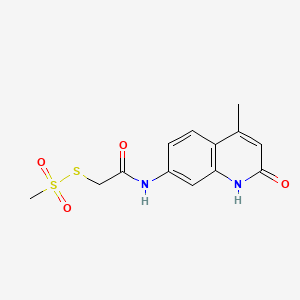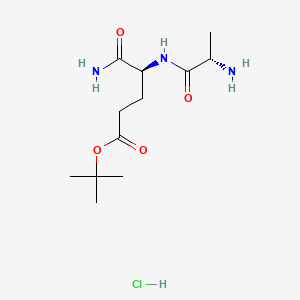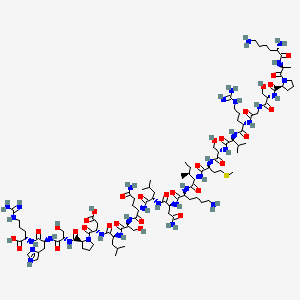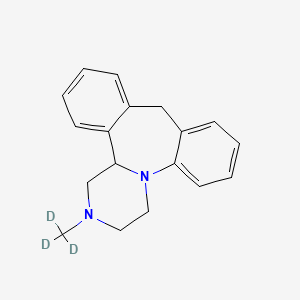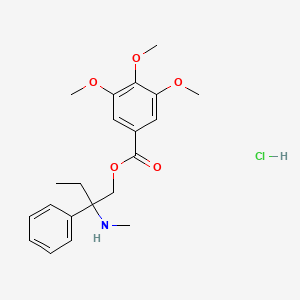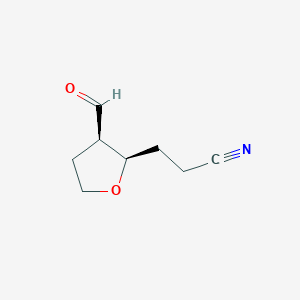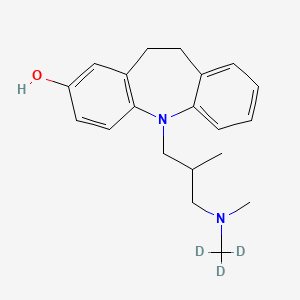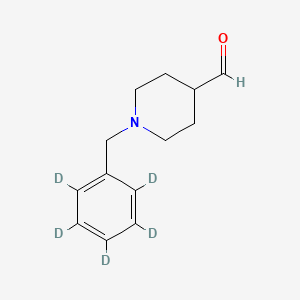
1-(Benzyl-d5)-4-piperidine-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde typically involves the deuteration of benzyl chloride to produce benzyl-d5 chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyl-d5)-4-piperidine-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 1-(Benzyl-d5)-4-piperidine-carboxylic acid.
Reduction: 1-(Benzyl-d5)-4-piperidine-methanol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is used in various fields of scientific research:
Chemistry: As a labeled compound in mechanistic studies and reaction kinetics.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: As a precursor in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: In the development of stable isotopic standards for analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde depends on its specific application. In general, the presence of deuterium alters the reaction kinetics and metabolic pathways due to the kinetic isotope effect. This can lead to slower reaction rates and increased stability of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-d5 Chloride: Used as a precursor in the synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde.
Benzyl-d5 Benzoate: Another deuterated compound used in similar applications.
(Benzyl-d5)decyldimethylammonium Chloride: Used in phase transfer catalysis and other synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the deuterated benzyl group with the reactivity of the piperidine and aldehyde functionalities. This makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
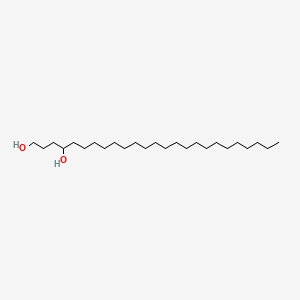
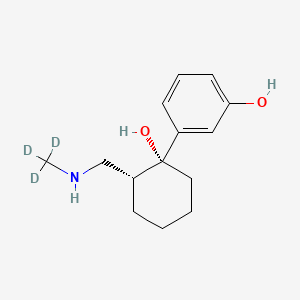
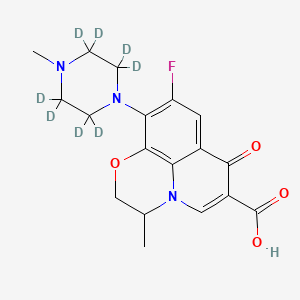
![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)
